

An In-depth Technical Guide to Zhebeirine: Chemical Structure, Properties, and Biological Activity

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| Compound of Interest | | |
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| Compound Name: | Zhebeirine | |
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For Researchers, Scientists, and Drug Development Professionals

Abstract

Zhebeirine, a C-nor-D-homosteroidal alkaloid of the cevanine type, is a significant bioactive compound isolated from the bulbs of Fritillaria thunbergii Miq. This plant has a long history of use in traditional medicine for treating respiratory ailments. Modern research has identified **Zhebeirine** as a key contributor to these therapeutic effects, with demonstrated antitussive, expectorant, and potent anti-cancer properties. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of **Zhebeirine**, with a focus on its mechanism of action in cancer, particularly its influence on the TNF and JAK/STAT signaling pathways. Detailed experimental protocols and visual representations of its molecular interactions are included to support further research and drug development efforts.

Chemical Identity and Physicochemical Properties

Zhebeirine, also referred to as Zhebeinine in some literature, is a complex steroidal alkaloid. Its core structure is a hexacyclic system that is characteristic of cevanine-type alkaloids.

Chemical Structure and Identifiers



The chemical structure of **Zhebeirine** is defined by its intricate ring system and stereochemistry.

| Identifier | Value | |
|-------------------|--|--|
| IUPAC Name | (1S,2S,6R,9S,10S,11S,14S,15S,17S,18S,20S,2 3R,24S)-6,10,23-trimethyl-4- azahexacyclo[12.11.0.0 ² ,11.0 ⁴ ,9.01 ⁵ ,24.01 ⁸ ,23]pent acosane-10,17,20-triol | |
| Synonyms | Zhebeinine, (-)-Zhebeinine | |
| Molecular Formula | C ₂₇ H ₄₅ NO ₃ | |
| Molecular Weight | 431.65 g/mol | |
| CAS Number | 143120-47-2 | |
| InChI Key | MWBJDDYEYGDWCZ-PAYGNFRXSA-N | |

Physicochemical Properties

The physicochemical properties of **Zhebeirine** are crucial for its handling, formulation, and pharmacokinetic profile.

| Property | Value | Source |
|---------------|--|--------|
| Melting Point | 240-242 °C | [1] |
| Boiling Point | Data not available | |
| Solubility | Data on specific solubility in various solvents is limited in publicly available literature. General solubility for similar alkaloids suggests poor solubility in water and better solubility in organic solvents | |
| | like methanol, ethanol, and chloroform. | |



Spectral Data

Detailed spectral data is essential for the unambiguous identification and characterization of **Zhebeirine**. While specific spectra for **Zhebeirine** are not widely published, the following are characteristic spectroscopic features for cevanine-type alkaloids.

- ¹H NMR: The proton NMR spectrum would be expected to show a complex pattern of signals in the aliphatic region corresponding to the numerous protons of the steroidal skeleton. Key signals would include those for the methyl groups and protons adjacent to hydroxyl groups and the nitrogen atom.
- ¹³C NMR: The carbon NMR spectrum would display 27 distinct signals corresponding to the carbon atoms of the molecule. The chemical shifts would be indicative of the steroidal framework, with signals for the methyl groups, hydroxyl-bearing carbons, and carbons of the heterocyclic rings.
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of **Zhebeirine**. Fragmentation patterns would be characteristic of the cevanine skeleton.
- Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for O-H stretching of the hydroxyl groups, C-H stretching of the aliphatic framework, and C-N stretching of the amine.

Biological Activity and Mechanism of Action

Zhebeirine has demonstrated significant biological activities, with its anti-cancer effects being a primary focus of recent research.

Anti-Cancer Activity

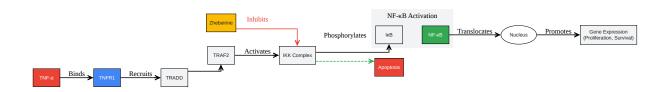
Zhebeirine has shown potent cytotoxic effects against various cancer cell lines, particularly non-small cell lung cancer (NSCLC) cells such as A549. Its mechanism of action involves the induction of apoptosis and inhibition of cell proliferation.

Signaling Pathway Modulation



The anti-cancer effects of **Zhebeirine** are attributed to its ability to modulate key signaling pathways involved in cell survival and proliferation.

Tumor Necrosis Factor (TNF) is a pro-inflammatory cytokine that can promote tumor growth and survival. **Zhebeirine** is believed to interfere with the TNF signaling pathway, potentially by inhibiting the activation of downstream effectors like NF-kB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival.



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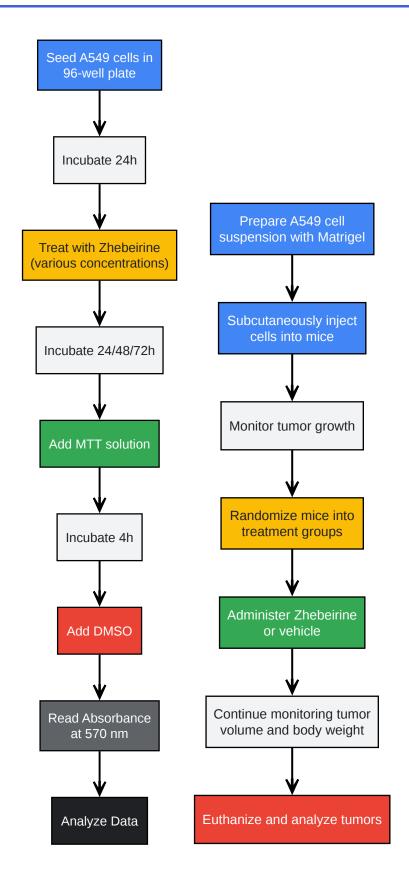
Zhebeirine's proposed inhibition of the TNF- α /NF- κ B signaling pathway.

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of the JAK/STAT pathway is a hallmark of many cancers. **Zhebeirine** has been implicated in the modulation of this pathway, potentially by inhibiting the phosphorylation of key STAT proteins, such as STAT3, thereby preventing their translocation to the nucleus and subsequent gene transcription.









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References

- 1. [Studies on chemical constituents of Fritillaria thunbergii Miq] PubMed [pubmed.ncbi.nlm.nih.gov]
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